N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3,4-dimethoxybenzamide
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Description
“N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3,4-dimethoxybenzamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also includes a cyclopropyl group, a pyrazol group, and a benzamide group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups attached to a central benzamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule . The cyclopropyl group is a cyclic hydrocarbon, which could introduce strain into the molecule . The pyrazol group is a heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl, cyclopropyl, and pyrazol groups. The trifluoromethyl group is highly electronegative, which could make the compound a strong acid or reduce its basicity . The cyclopropyl group could undergo ring-opening reactions . The pyrazol group could participate in various reactions, such as cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s acidity or decrease its basicity . The cyclopropyl group could introduce strain, affecting the compound’s stability . The pyrazol group could influence the compound’s reactivity .Future Directions
Properties
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-27-15-7-6-13(10-16(15)28-2)18(26)23-8-3-9-25-14(12-4-5-12)11-17(24-25)19(20,21)22/h6-7,10-12H,3-5,8-9H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTFXBIKUFHDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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